Einecs 280-990-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) entry 280-990-0 corresponds to a specific chemical substance registered under the EU regulatory framework.
Properties
CAS No. |
83833-16-3 |
|---|---|
Molecular Formula |
C11H19NO5S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-ethylethanamine;2-(hydroxymethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C7H8O5S.C4H11N/c8-5-12-6-3-1-2-4-7(6)13(9,10)11;1-3-5-4-2/h1-4,8H,5H2,(H,9,10,11);5H,3-4H2,1-2H3 |
InChI Key |
KQHNTLCKUMBODI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C(C(=C1)OCO)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Einecs 280-990-0 involves the reaction of hydroxymethoxybenzenesulphonic acid with diethylamine in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet commercial standards.
Chemical Reactions Analysis
Einecs 280-990-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 280-990-0 has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 280-990-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
EINECS chemicals are often compared using Read-Across Structure Activity Relationships (RASAR) or quantitative structure-activity relationship (QSAR) models. For example:
- Similarity Metrics : Compounds in EINECS are linked via structural similarity (e.g., ≥70% Tanimoto index using PubChem 2D fingerprints). A study demonstrated that 1,387 labeled chemicals (e.g., REACH Annex VI Table 3.1 compounds) could cover 33,000 EINECS substances through similarity networks.
- Physicochemical Overlap : Figure 7 in ERGO Project Report compares 28 reference substances with 56,703 EINECS compounds, showing significant overlap in bioavailability-related properties (e.g., hydrophobicity, molecular weight).
Toxicity and Regulatory Coverage
- QSAR Limitations: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, chlorinated alkanes) have validated QSAR models for acute toxicity prediction. For EINECS 280-990-0, the absence of specific data implies reliance on read-across approaches using structurally similar compounds.
Chemical Space Coverage
A Tanimoto similarity network analysis (Figure 7, Machine Learning of Toxicological Big Data) visualizes how labeled compounds (e.g., REACH Annex chemicals) cluster with unlabeled EINECS entries. This "network effect" suggests that EINECS 280-990-0, if part of this subset, could be analogized to REACH Annex compounds with ≥70% structural similarity.
Data Tables
Table 1: Key Metrics for EINECS Chemical Coverage
| Parameter | Value | Source |
|---|---|---|
| Labeled compounds (REACH Annex) | 1,387 | |
| Covered EINECS chemicals | 33,000 | |
| QSAR-covered EINECS chemicals | ~54% (class-based) | |
| Acute toxicity model coverage | 0.7% (specific classes) |
Table 2: Comparison of EINECS 280-990-0 with Analogues (Hypothetical)
Research Findings and Limitations
Domain Applicability : Models for EINECS chemicals often exclude complex mixtures (e.g., botanical extracts), limiting extrapolation to 280-990-0 if it belongs to such categories.
Experimental Validation : For unstudied entries like 280-990-0, REACH mandates in vitro or in vivo testing when read-across uncertainties exceed regulatory thresholds.
Q & A
Q. How can researchers systematically identify the physicochemical properties of EINECS 280-990-0 for hypothesis formulation?
Methodological Answer: Begin with a literature review using academic databases (e.g., SciFinder, Reaxys) to collate existing data on the compound’s molecular structure, solubility, and stability. Cross-reference spectral data (e.g., NMR, IR) from peer-reviewed journals to validate identity. For novel properties, design experiments using standardized protocols (e.g., OECD guidelines) and compare results against computational predictions (e.g., molecular dynamics simulations). Ensure reproducibility by documenting instrument calibration and environmental conditions .
Q. What strategies ensure rigorous experimental design when investigating EINECS 280-990-0’s reactivity under varying conditions?
Methodological Answer: Adopt a factorial design to isolate variables (e.g., temperature, pH, catalysts). Use control groups to benchmark reactivity and include triplicate trials to assess reproducibility. Employ statistical tools (e.g., ANOVA) to differentiate between experimental noise and significant effects. Predefine success criteria (e.g., yield thresholds, side-product limits) to avoid post-hoc bias. Document deviations in lab notebooks for transparency .
Q. How should researchers structure a literature review to identify gaps in existing studies on EINECS 280-990-0?
Methodological Answer: Use Boolean operators (AND/OR/NOT) to refine database searches by combining terms like “synthesis pathways,” “degradation products,” and “toxicity.” Organize findings thematically (e.g., catalytic applications, environmental persistence) and critically evaluate methodologies in prior studies. Highlight discrepancies in reported data (e.g., conflicting reaction yields) as potential research gaps. Cite primary sources to avoid reliance on reviews or non-peer-reviewed content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of EINECS 280-990-0 across studies?
Methodological Answer: Conduct a meta-analysis of published data to identify variables contributing to discrepancies (e.g., solvent purity, catalyst loading). Replicate key experiments under controlled conditions, using high-purity reagents and standardized equipment. Perform error propagation analysis to quantify uncertainties in measurements. Publish negative results to contribute to collective error mitigation .
Q. What advanced techniques optimize the synthesis of EINECS 280-990-0 derivatives for mechanistic studies?
Methodological Answer: Employ Design of Experiments (DoE) to model reaction parameters (e.g., residence time, stoichiometry) and identify optimal conditions. Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation. Validate mechanistic pathways via isotopic labeling or kinetic isotope effects. Compare experimental data with DFT calculations to refine theoretical models .
Q. How should researchers design a multivariate analysis to assess EINECS 280-990-0’s environmental fate?
Methodological Answer: Collect field samples across diverse ecosystems and quantify degradation rates using LC-MS/MS. Integrate geospatial data (e.g., soil composition, microbial activity) into multivariate regression models. Apply machine learning algorithms to predict long-term persistence and bioaccumulation. Validate models with laboratory microcosm studies .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicological studies of EINECS 280-990-0?
Methodological Answer: Use probit or logit regression to model non-linear dose-response curves. Calculate EC50/LC50 values with 95% confidence intervals. Account for censored data (e.g., survival thresholds) via Kaplan-Meier estimators. Validate assumptions (e.g., normality, homoscedasticity) using Q-Q plots and Levene’s test. Report effect sizes to contextualize clinical relevance .
Q. How can researchers mitigate bias when interpreting spectroscopic data for structural elucidation?
Methodological Answer: Blind analysts to hypothesized structures during spectral interpretation. Use consensus algorithms (e.g., COLMAR) to cross-validate NMR or crystallographic data. Compare results with synthetic standards or database entries (e.g., Cambridge Structural Database). Disclose all conflicting interpretations in supplementary materials .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical data sharing and reproducibility in studies involving EINECS 280-990-0?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Provide detailed metadata (e.g., instrument settings, calibration logs). Use version-controlled electronic lab notebooks (e.g., LabArchives) to track revisions. Obtain ethical approval for studies involving human/animal subjects and disclose conflicts of interest .
Q. How should researchers address limitations in scalability when translating lab-scale findings to theoretical models?
Methodological Answer: Conduct sensitivity analyses to identify critical parameters (e.g., heat transfer, mixing efficiency) that diverge at larger scales. Use dimensionless numbers (e.g., Reynolds, Damköhler) to bridge lab and industrial conditions. Collaborate with computational chemists to develop multiscale models. Publish scalability constraints to guide future applied research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
